3-[(3-bromobenzyl)oxy]benzonitrile
Overview
Description
3-[(3-bromobenzyl)oxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO. It is characterized by the presence of a bromobenzyl group attached to a benzonitrile moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)oxy]benzonitrile typically involves the reaction of 3-bromobenzyl alcohol with 3-hydroxybenzonitrile in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromobenzyl)oxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
3-[(3-bromobenzyl)oxy]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel polymers and materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzyl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the nitrile group can participate in hydrogen bonding and dipole interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromobenzyl)oxy]benzonitrile
- 3-[(3-chlorobenzyl)oxy]benzonitrile
- 3-[(3-methylbenzyl)oxy]benzonitrile
Uniqueness
3-[(3-bromobenzyl)oxy]benzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups. This unique feature makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-8H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHCKVNGYJCLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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